2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide
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Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a cyclopropane carboxamide group attached to a dihydrobenzo dioxin moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to use 2,3-dihydroxybenzoic acid as the starting material. The synthetic route includes:
Alkylation of Phenolic Hydroxyl Group: This step involves the protection of the hydroxyl groups to prevent unwanted reactions.
Azidation of Carboxylic Acid: The carboxylic acid group is converted into an azide, which is a key intermediate.
Curtius Rearrangement: This rearrangement transforms the azide into an isocyanate, which can then react with an amine to form the desired carboxamide.
Hydrolysis and Salification: The final steps involve hydrolysis and purification to obtain the target compound with high purity.
Industrial Production Methods
For large-scale production, the synthetic route is optimized to increase yield and purity while minimizing side reactions. The choice of solvents, reaction temperatures, and purification methods are critical factors in industrial synthesis. Techniques such as column chromatography and crystallization are commonly employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors, affecting signal transduction pathways.
Alter Cellular Processes: Influence various cellular processes, including apoptosis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
What sets 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide apart from similar compounds is its unique combination of a cyclopropane carboxamide group and a dihydrobenzo dioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H19NO3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-propan-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H19NO3/c1-9(2)16-15(17)12-8-11(12)10-3-4-13-14(7-10)19-6-5-18-13/h3-4,7,9,11-12H,5-6,8H2,1-2H3,(H,16,17) |
InChI Key |
SYFGFOLNAWKQNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CC1C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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